molecular formula C21H20ClNO3 B11041175 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide

Cat. No.: B11041175
M. Wt: 369.8 g/mol
InChI Key: GWAWZTLGJMMHDA-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a furan ring substituted with a chlorophenyl group and an ethoxyphenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated aromatic compounds.

    Attachment of the ethoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the propanamide moiety: This involves the reaction of the intermediate compound with propanoyl chloride or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chlorophenyl group may yield phenyl derivatives.

Scientific Research Applications

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide

InChI

InChI=1S/C21H20ClNO3/c1-2-25-20-6-4-3-5-18(20)23-21(24)14-12-17-11-13-19(26-17)15-7-9-16(22)10-8-15/h3-11,13H,2,12,14H2,1H3,(H,23,24)

InChI Key

GWAWZTLGJMMHDA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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